![molecular formula C16H17NO6S B14448516 N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide CAS No. 73166-86-6](/img/structure/B14448516.png)
N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide is a complex organic compound with a unique structure that combines elements of furocoumarins and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the furo3,2-gbenzopyran core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide has several scientific
Properties
CAS No. |
73166-86-6 |
|---|---|
Molecular Formula |
C16H17NO6S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-butyl-9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide |
InChI |
InChI=1S/C16H17NO6S/c1-3-4-8-17-24(19,20)16-10-5-6-12(18)23-14(10)15(21-2)13-11(16)7-9-22-13/h5-7,9,17H,3-4,8H2,1-2H3 |
InChI Key |
ZMOFNOIYALTTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


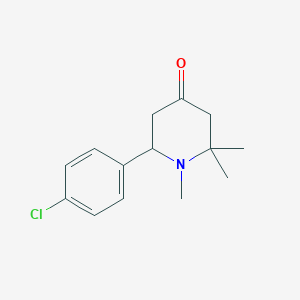
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
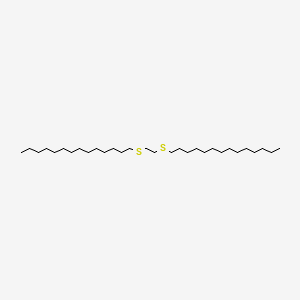
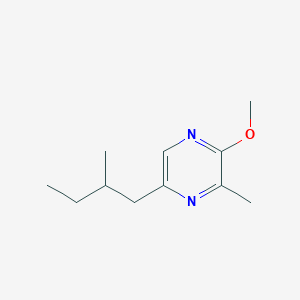
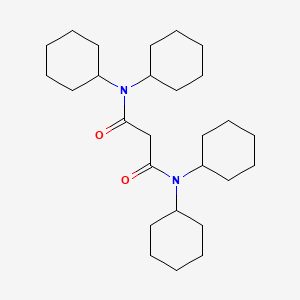
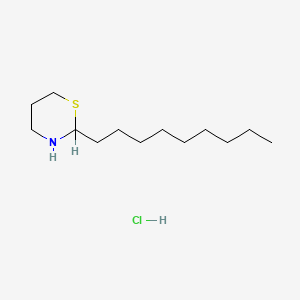
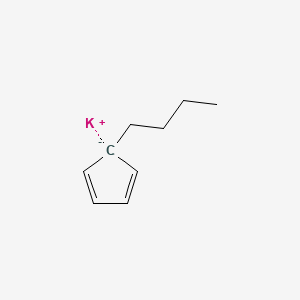
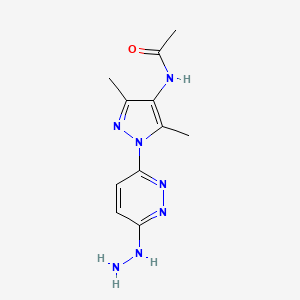
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
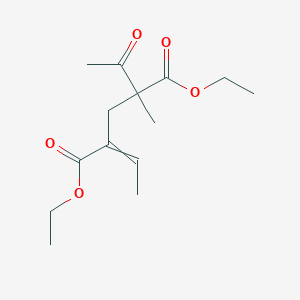
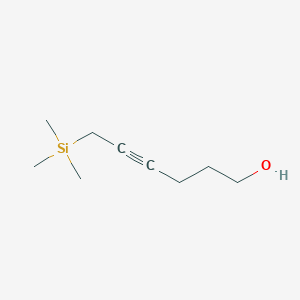
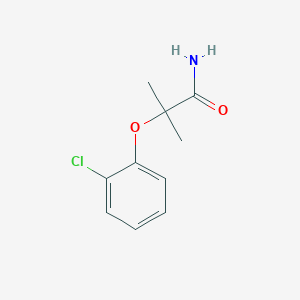
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
